1-(ethylsulfanyl)isoquinoline
Description
Properties
CAS No. |
70259-76-6 |
|---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethylsulfanyl Isoquinoline
Strategies for Direct Ethylsulfanyl Group Introduction
The direct introduction of an ethylsulfanyl moiety at the C1 position of the isoquinoline (B145761) ring is a primary strategy for the synthesis of 1-(ethylsulfanyl)isoquinoline. This can be achieved through several chemical transformations, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, and direct chalcogenylation protocols.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the synthesis of this compound. This method typically involves the reaction of a 1-haloisoquinoline, most commonly 1-chloroisoquinoline (B32320), with an ethylthiolate nucleophile. The nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack, facilitating the displacement of the halide leaving group.
The reaction is generally carried out using sodium or potassium ethanethiolate, which can be prepared in situ by treating ethanethiol (B150549) with a suitable base like sodium hydride or sodium ethoxide. mdpi.com The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred to solvate the cation and enhance the nucleophilicity of the thiolate anion. The reaction of 1-chloroisoquinoline with ethanethiol in the presence of a base provides a direct route to the target compound. publish.csiro.au The high reactivity of sulfur nucleophiles ensures that these reactions often proceed rapidly and efficiently. publish.csiro.au
Table 1: Nucleophilic Substitution for Thioether Synthesis
| Substrate | Reagent | Base | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | Sodium ethoxide | Ethanol (B145695) | Reflux, 4h | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |
| 1,6-Dichlorobenzo[c][l,8]naphthyridine | Ethanethiol | Not specified (basic) | Ethanol | Not specified | 1-(Ethylthio)-6-chlorobenzo[c][l,8]naphthyridine | publish.csiro.au |
| 4,7-Dichloroquinoline | α,ω-Diamines | Not specified | Elevated temp. | Not specified | 4-Amino-7-chloroquinolines | nih.gov |
This interactive table summarizes conditions for nucleophilic substitution on related heterocyclic systems, illustrating the general applicability of the method.
Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-sulfur bonds. Both palladium and copper-based catalytic systems are employed for the synthesis of aryl thioethers and can be applied to the preparation of this compound.
Copper-Catalyzed Reactions: Copper-catalyzed methods have been developed for the synthesis of 1-thio-substituted isoquinolines. researchgate.net One notable strategy involves a tandem arylation-cyclization process where isothiocyanates react with diaryliodonium salts in the presence of a copper catalyst to yield 1-(arylthio)isoquinolines. acs.orgacs.orgnih.gov While this specific method generates aryl thioethers, its principles can be extended to the synthesis of alkyl thioethers. A more direct approach would involve the coupling of 1-haloisoquinoline with ethanethiol using a copper catalyst, a common method for C-S bond formation. researchgate.net
Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination protocol has been adapted for C–S cross-coupling, providing a highly general and efficient route to aryl thioethers. nih.gov This reaction typically involves the coupling of an aryl halide (or triflate) with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, 1-chloroisoquinoline could be coupled with ethanethiol using a catalyst system such as Pd(OAc)₂ with a specialized phosphine ligand like XantPhos or a bulky biarylphosphine. nih.govrsc.orgnih.gov These reactions are known for their high functional group tolerance and broad substrate scope. rsc.org
Table 2: Copper-Catalyzed Synthesis of 1-(Arylthio)isoquinolines
| Isothiocyanate Substrate | Diaryliodonium Salt | Catalyst | Solvent | Temp. | Yield | Ref |
|---|---|---|---|---|---|---|
| 2-Isothiocyanato-1-phenylethanone | Diphenyliodonium triflate | Cu(acac)₂ | DCE | 80 °C | 85% | acs.org |
| 1-(2-Isothiocyanatoethyl)-4-methoxybenzene | Diphenyliodonium triflate | Cu(acac)₂ | DCE | 80 °C | 75% | acs.org |
| 2-Isothiocyanato-1-(p-tolyl)ethanone | Diphenyliodonium triflate | Cu(acac)₂ | DCE | 80 °C | 82% | acs.org |
This table presents examples from a copper-catalyzed synthesis of related 1-(arylthio)isoquinolines, demonstrating the viability of metal-catalyzed approaches.
Chalcogenylation Protocols
Direct C-H chalcogenylation is an emerging strategy that avoids the need for pre-functionalized starting materials like halo-isoquinolines. This approach involves the direct activation of a C-H bond at the 1-position of the isoquinoline ring and subsequent reaction with a sulfur electrophile.
One plausible route involves the activation of isoquinoline N-oxide. The N-oxide functionality enhances the electrophilicity of the C1 position. Activation with an agent like triflic anhydride (B1165640) could make the ring susceptible to nucleophilic attack by a sulfur source such as thiourea (B124793). rsc.org Subsequent hydrolysis would yield the isoquinoline-1(2H)-thione, a key intermediate that can be alkylated to this compound. rsc.org Another strategy involves the reaction of isoquinoline with dichalcogenides, such as diethyl disulfide, often promoted by a base or a transition metal catalyst to facilitate the C-H functionalization. researchgate.net While widely applied to other heterocycles like indoles, the direct C1-sulfenylation of isoquinoline itself remains a developing area. researchgate.net
Functionalization of Pre-existing Isoquinoline Cores
An alternative to direct introduction of the ethylsulfanyl group is a two-step approach involving the initial synthesis of a sulfur-functionalized isoquinoline, followed by alkylation. This strategy hinges on the formation of isoquinoline-1-thiol (B1306609) or its corresponding thiolate anion.
Electrophilic Alkylation of Sulfur Anions
This method is one of the most common and reliable routes. The process begins with the synthesis of isoquinoline-1-thiol, which exists in tautomeric equilibrium with isoquinoline-1(2H)-thione. smolecule.com This intermediate can be prepared through various methods, including the reaction of isoquinoline derivatives with thiol compounds. smolecule.com
Once isoquinoline-1-thiol is obtained, it is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride) to generate the highly nucleophilic isoquinoline-1-thiolate anion. This anion then readily reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in an electrophilic alkylation step (S-alkylation) to afford this compound in good yield. tandfonline.comtandfonline.com This reaction is a classical Williamson ether synthesis analogue for thioethers.
Table 3: S-Alkylation of Isoquinoline-1-thiol Derivatives
| Thiol Precursor | Alkylating Agent | Base | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|---|
| Hexahydro-4-cyano-3-oxoisoquinoline-1-thiol | Excess Alkyl Halides | Not specified | Not specified | Not specified | O- and S-alkylated isoquinolines | tandfonline.comtandfonline.com |
| Hexahydro-4-cyano-3-oxoisoquinoline-1-thiol | Phenacyl Bromide (1 mole) | Not specified | Ethanol | Reflux, 4h | S-phenacyl derivative | tandfonline.com |
| 8-Methyl-4-sulfanylquinolin-2(1H)-one | Ethyl Iodide | Base catalyst | Not specified | Not specified | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |
This table provides examples of the S-alkylation of related thiol precursors, highlighting the general utility of this synthetic step.
Thiolation and Subsequent Alkylation
This strategy involves the conversion of an oxygen-containing isoquinoline derivative, such as 1(2H)-isoquinolone, into the corresponding thione, followed by alkylation. Thionation can be achieved using various reagents, with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) being the most common. The resulting isoquinoline-1(2H)-thione is then S-alkylated as described in the previous section.
A related pathway starts from 1-chloroisoquinoline, which can be converted into an isoquinolinium salt. For instance, 2-alkyl-1-methylthioisoquinolinium salts are prepared from 2-alkyl-1(2H)-isoquinolones by a two-step process involving thionation followed by methylation. clockss.org Similarly, reacting 1-chloroisoquinoline with thiourea can generate an isothiuronium (B1672626) salt, which upon hydrolysis yields the isoquinoline-1(2H)-thione. rsc.org This thione can then be isolated or alkylated in situ with an ethyl halide to produce this compound. This sequence provides a versatile route starting from readily available isoquinoline precursors.
Multi-Component Reactions for Isoquinoline Ring Formation with Ethylsulfanyl Moiety Incorporation
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound from simple precursors in a single step. acs.orgnih.govrug.nlfrontiersin.org While a specific MCR designed exclusively for this compound is not extensively documented, established MCRs for isoquinoline synthesis can be conceptually adapted.
One potential approach involves a one-pot, four-component reaction. A plausible reaction could involve an o-alkynylbenzaldehyde, an amine source such as ammonium (B1175870) chloride, and ethanethiol as the sulfur source, along with a suitable coupling agent or catalyst. The reaction would proceed through the in-situ formation of an imine, followed by cyclization and incorporation of the ethylsulfanyl moiety.
Another relevant strategy is the convergent assembly described by Myers and co-workers, which, while not a classical MCR, allows for the construction of highly substituted isoquinolines in a single operation from as many as four components. harvard.edu In this method, a lithiated o-tolualdehyde tert-butylimine condenses with a nitrile to form an eneamido anion intermediate. This intermediate can be trapped in situ with an electrophile. harvard.edu For the synthesis of this compound, diethyl disulfide could be employed as an electrophilic sulfur source to trap an appropriate anionic isoquinoline precursor, thereby installing the ethylsulfanyl group at the C1 position.
| Component 1 | Component 2 | Component 3 | Sulfur Source (Component 4) | Catalyst/Conditions | Product |
| o-Tolualdehyde tert-butylimine | Nitrile (e.g., Benzonitrile) | n-Butyllithium | Diethyl disulfide | THF, low temperature | This compound derivative |
| o-Alkynylbenzaldehyde | Ammonium Chloride | - | Ethanethiol | Metal Catalyst (e.g., Copper or Palladium) | This compound |
Table 1: Plausible Multi-Component Reaction Strategies for this compound Synthesis.
These MCR-based approaches are highly convergent and atom-economical, making them attractive for generating molecular diversity. nih.govfrontiersin.org
Stereoselective Synthesis Approaches for Chiral Analogs
The concept of stereoselective synthesis targeting the 1-position of this compound is not directly applicable, as the C1 carbon is part of the aromatic isoquinoline ring system and is therefore achiral. However, stereoselectivity becomes a crucial consideration in the synthesis of chiral analogs where a stereocenter is introduced on the ethylsulfanyl substituent itself.
For instance, the synthesis of an analog such as 1-((1-phenyl-1-ethyl)sulfanyl)isoquinoline would require a stereoselective approach to control the configuration of the chiral carbon atom bearing the sulfur. The asymmetric synthesis of chiral thioethers is a well-established field. nih.govacs.orgbeilstein-journals.orgbeilstein-journals.org
A common strategy involves the use of a chiral thiol, which can be prepared through various methods, followed by its coupling with a suitable isoquinoline precursor. For example, a chiral secondary thiol could be reacted with 1-chloroisoquinoline or 1-bromoisoquinoline (B74834) via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation. researchgate.netorganic-chemistry.org
Alternatively, biocatalytic methods employing enzymes like ene-reductases have emerged for the asymmetric synthesis of chiral thioethers, offering high enantioselectivity under mild conditions. acs.orgnih.govacs.org Such an approach could be envisioned where a prochiral vinyl sulfide (B99878) is reacted to generate a chiral thioether that is then linked to the isoquinoline core.
| Precursor 1 | Precursor 2 | Reaction Type | Key Aspect | Chiral Product Analog |
| 1-Chloroisoquinoline | Chiral ethanethiol derivative (e.g., (R)-sec-butanethiol) | Nucleophilic Aromatic Substitution (SNAr) | Use of an enantiomerically pure thiol | Chiral 1-(alkylsulfanyl)isoquinoline analog |
| 1-Bromoisoquinoline | Chiral ethanethiol derivative | Ullmann Condensation (Cu-catalyzed) | Stereospecific coupling | Chiral 1-(alkylsulfanyl)isoquinoline analog |
| Prochiral vinyl sulfide | α-bromoacetophenone | Ene-reductase (ERED) catalyzed reaction | Biocatalytic asymmetric C-C bond formation | Chiral thioether intermediate |
Table 2: Conceptual Stereoselective Approaches for Chiral Analogs of this compound.
Green Chemistry Considerations in Synthetic Routes
Applying the principles of green chemistry to the synthesis of this compound involves evaluating existing and potential synthetic routes for their environmental impact, atom economy, and energy efficiency. mit.eduacs.org
Several established methods for C-S bond formation can be adapted for the synthesis of this compound, and their green credentials can be compared:
Nucleophilic Aromatic Substitution (SNAr): The reaction of a 1-haloisoquinoline (preferably 1-chloroisoquinoline) with sodium ethanethiolate is a direct method. To enhance the greenness of this process, the use of greener solvents like ethanol or even water, potentially with the aid of a phase-transfer catalyst, could be explored. researchgate.netnih.gov Some SNAr reactions can be performed using deep eutectic solvents (DES), which are biodegradable and low-cost. researchgate.net
Ullmann Condensation: This classic copper-catalyzed reaction between a 1-haloisoquinoline and ethanethiol offers a reliable route. organic-chemistry.orgrsc.org Modern modifications focus on using catalytic amounts of copper, employing ligands to improve efficiency at lower temperatures, and using more environmentally benign solvents to move away from traditional high-boiling polar aprotic solvents like DMF or NMP. researchgate.net
Catalytic C-H Functionalization: Direct C-H functionalization of the isoquinoline C1-H bond with a sulfur source would be the most atom-economical and ideal green route. While challenging, research into visible-light-mediated or transition-metal-catalyzed C-S bond formation via C-H activation is a burgeoning field and represents a frontier for green synthesis. sioc-journal.cnacs.org
| Synthetic Route | Green Chemistry Advantages | Green Chemistry Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Potentially metal-free; can be performed in greener solvents like water or ethanol. nih.govresearchgate.net | May require activated substrates; use of stoichiometric base. |
| Ullmann Condensation | Catalytic in copper; good functional group tolerance. | Often requires high temperatures and polar aprotic solvents; copper is a toxic metal. rsc.org |
| Alkylation of Isoquinoline-1(2H)-thione | High atom economy in the alkylation step; avoids direct use of metal catalysts for C-S bond formation. | Multi-step process; may use hazardous reagents for thionation. |
| Direct C-H Functionalization | Highest atom economy; avoids pre-functionalization of starting materials. | Often requires expensive and rare transition-metal catalysts; may lack regioselectivity. acs.org |
Table 3: Green Chemistry Comparison of Synthetic Routes to this compound.
The ideal green synthesis would be a solvent-free, catalyst-free reaction at room temperature, or a reaction in water using a recyclable, non-toxic catalyst. tandfonline.combeilstein-journals.org Research continues to move synthetic organic chemistry closer to these goals.
Chemical Transformations and Reactivity of 1 Ethylsulfanyl Isoquinoline
Reactions Involving the Ethylsulfanyl Group
The ethylsulfanyl group is susceptible to several key transformations, including oxidation at the sulfur atom and displacement by nucleophiles.
Oxidation Reactions of Sulfur
The sulfur atom in 1-(ethylsulfanyl)isoquinoline can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These reactions are common for thioethers and are typically achieved using various oxidizing agents. jchemrev.com The oxidation state of the sulfur significantly alters the electronic properties of the substituent, transitioning it from an electron-donating group to a potent electron-withdrawing group.
Formation of 1-(Ethylsulfinyl)isoquinoline: Mild oxidation of the parent sulfide (B99878) yields 1-(ethylsulfinyl)isoquinoline. A variety of reagents are known to selectively oxidize sulfides to sulfoxides, including hydrogen peroxide catalyzed by systems like tantalum carbide, or metal-free options such as quinoid catalysts with oxygen. organic-chemistry.org
Formation of 1-(Ethylsulfonyl)isoquinoline: Stronger oxidation conditions or a stoichiometric excess of the oxidizing agent leads to the formation of 1-(ethylsulfonyl)isoquinoline. organic-chemistry.org Reagents like permanganate, or hydrogen peroxide with catalysts such as niobium carbide or in the presence of phthalic anhydride (B1165640), are effective for this transformation. organic-chemistry.orgorganic-chemistry.org The resulting sulfone is a valuable synthetic intermediate, as the ethylsulfonyl group is an excellent leaving group in nucleophilic substitution reactions. google.com
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Typical Reagents |
| This compound | 1-(Ethylsulfinyl)isoquinoline | H₂O₂, Tantalum Carbide organic-chemistry.org |
| This compound | 1-(Ethylsulfonyl)isoquinoline | H₂O₂, Niobium Carbide organic-chemistry.org |
| 1-(Ethylsulfinyl)isoquinoline | 1-(Ethylsulfonyl)isoquinoline | m-Chloroperbenzoic acid (m-CPBA) organic-chemistry.org |
Nucleophilic Displacement of the Ethylsulfanyl Moiety
The C1 position of the isoquinoline (B145761) ring is highly activated towards nucleophilic attack. quora.comquimicaorganica.org The ethylsulfanyl group, particularly after oxidation to the sulfonyl group, can act as a leaving group, allowing for the introduction of a wide range of nucleophiles at this position. quimicaorganica.orgthieme-connect.de
This reactivity is a cornerstone of isoquinoline chemistry, enabling the synthesis of diverse 1-substituted derivatives. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the C1 carbon, forming a tetrahedral intermediate, followed by the departure of the leaving group to restore aromaticity. quimicaorganica.org
Common nucleophiles used in these displacement reactions include:
Organometallic reagents (e.g., Grignard reagents, organolithiums) to form C-C bonds. thieme-connect.de
Amines to produce 1-aminoisoquinoline (B73089) derivatives.
Alkoxides to yield 1-alkoxyisoquinolines.
The efficiency of the displacement can be significantly enhanced by converting the ethylsulfanyl group into a better leaving group, such as the corresponding ethylsulfonyl group (–SO₂Et). google.com
Rearrangement Reactions
While specific rearrangement reactions involving the this compound scaffold are not extensively documented in general literature, related isoquinoline systems are known to undergo rearrangements. For instance, the Hayashi-type rearrangement has been observed in the synthesis of isoquinolines from methoxybenzylaminoacetonitriles under acidic conditions. rsc.org It is conceivable that under specific conditions, such as those promoting radical or cationic intermediates, rearrangements involving the substituent or the isoquinoline core could occur.
Reactivity of the Isoquinoline Nucleus in the Presence of an Ethylsulfanyl Substituent
The ethylsulfanyl group at C1 influences the reactivity of both the pyridinoid and benzenoid rings of the isoquinoline nucleus.
Electrophilic Aromatic Substitution (EAS)
In isoquinoline, electrophilic aromatic substitution typically occurs on the benzenoid ring, which is more electron-rich than the electron-deficient pyridine (B92270) ring. The preferred positions for electrophilic attack are C5 and C8, as this allows for the formation of a more stable cationic intermediate (Wheland intermediate) where the aromaticity of the other ring is preserved. quimicaorganica.orgreddit.comquora.com
The presence of the electron-donating ethylsulfanyl group at C1 is expected to further activate the isoquinoline system towards electrophilic attack, particularly at the C5 and C8 positions. However, it may also direct some substitution to the C4 position, although this is generally less favored. The precise regioselectivity would depend on the specific electrophile and reaction conditions.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline
| Position of Attack | Stability of Intermediate | Typical Outcome |
| C5 / C8 | More stable (preserves aromaticity of the other ring) | Major products quimicaorganica.org |
| C6 / C7 | Less stable (disrupts aromaticity of the other ring) | Minor products quimicaorganica.org |
Nucleophilic Aromatic Substitution (NAS)
The isoquinoline ring system is inherently electron-deficient and thus susceptible to nucleophilic attack, primarily at the C1 position. quimicaorganica.orgiust.ac.ir The Chichibabin reaction, for example, involves the direct amination of isoquinoline at C1 using sodium amide to form 1-aminoisoquinoline. iust.ac.ir
The presence of the 1-(ethylsulfanyl) group does not inhibit further nucleophilic attack on the ring, but as discussed in section 3.1.2, the group itself is the most likely site for nucleophilic displacement. quimicaorganica.org If a strong activating group (like a nitro group) were present elsewhere on the ring, particularly on the benzenoid portion, it could facilitate nucleophilic aromatic substitution by displacing other leaving groups (like halides) at those positions.
Metalation and Lithiation Reactions
The presence of a sulfur-containing substituent at the C1 position of the isoquinoline ring can direct metalation reactions, providing a powerful tool for the introduction of various functional groups. While direct studies on the metalation of this compound are not extensively documented, the reactivity can be inferred from closely related analogues, particularly 1-(methylsulfanyl)isoquinoline.
The thioether group is known to facilitate directed ortho-metalation, and in the context of 1-substituted isoquinolines, it can also activate adjacent positions for deprotonation. The primary site of lithiation is often dictated by the specific reaction conditions and the presence of other substituents on the isoquinoline core. For instance, in related systems, lithiation can occur at the C8 position, ortho to the nitrogen and influenced by the sulfur atom, or at the methyl group of a 1-methylthio substituent.
A notable example involves the lithiation of 1-methylthio-3-bromoisoquinoline. Treatment of this compound with n-butyllithium in THF at low temperatures (-78 °C) results in a lithium-halogen exchange, generating the 1-methylthio-3-lithioisoquinoline intermediate. This lithiated species is a versatile synthon that can react with a variety of electrophiles to yield 3-substituted 1-(methylthio)isoquinolines. It is reasonable to expect that 1-(ethylsulfanyl)-3-bromoisoquinoline would undergo analogous reactions.
The following table summarizes the types of products that can be obtained from the reaction of the lithiated intermediate with various electrophiles, based on studies with the methylsulfanyl analogue.
| Electrophile | Reagent Example | Product Type |
| Proton Source | Ethanol (B145695) | 1-(Methylsulfanyl)isoquinoline |
| Alkyl Halide | Methyl iodide, n-Butyl iodide | 3-Alkyl-1-(methylsulfanyl)isoquinoline |
| Aldehyde | N,N-Dimethylformamide (DMF) | 3-Formyl-1-(methylsulfanyl)isoquinoline |
| Ketone | N,N-Dimethylacetamide (DMA) | 3-Acetyl-1-(methylsulfanyl)isoquinoline |
| Chloroformate | Methyl chloroformate | 3-Methoxycarbonyl-1-(methylsulfanyl)isoquinoline |
These examples highlight the synthetic utility of the lithiated intermediate, which serves as a formal equivalent of a 3-isoquinolyl anion, enabling the synthesis of a range of 3-substituted isoquinoline derivatives.
Cycloaddition Reactions Involving this compound
The isoquinoline nucleus can participate in various cycloaddition reactions, acting as either a diene or a dienophile, leading to the formation of complex polycyclic systems. The presence of the ethylsulfanyl group at the C1 position can influence the reactivity and regioselectivity of these transformations.
Isoquinolinium salts, in particular, are known to undergo intramolecular [4+2] cycloaddition reactions when an alkenyl side chain is present. rsc.org These reactions can proceed across the 1,4-positions of the isoquinolinium ring system to afford tetracyclic adducts. rsc.org It is conceivable that N-alkenylated 1-(ethylsulfanyl)isoquinolinium salts could undergo similar intramolecular cycloadditions.
Furthermore, isoquinolines can react as 1,3-dipolarophiles in reactions with 1,3-dipoles. For example, the reaction of isoquinoline with a Huisgen 1,4-dipole, generated in situ from an aza-arene and an electron-deficient alkyne, is a known transformation. beilstein-journals.org The three-component reaction of isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines leads to the formation of functionalized isoquinolino[1,2-f] Current time information in Bangalore, IN.google.comnaphthyridines. beilstein-journals.org
While specific examples of cycloaddition reactions starting directly from this compound are scarce in the literature, the general reactivity of the isoquinoline scaffold suggests its potential as a partner in various cycloaddition modes. The electron-donating nature of the ethylsulfanyl group may enhance the reactivity of the isoquinoline system as a diene in inverse-electron-demand Diels-Alder reactions.
The following table summarizes representative cycloaddition reactions involving the general isoquinoline scaffold.
| Reaction Type | Reactants | Product | Reference |
| Intramolecular [4+2] Cycloaddition | Isoquinolinium salt with an alkenyl side-chain | Tetracyclic adduct | rsc.org |
| [3+2] Cycloaddition | Isoquinoline, Dialkyl acetylenedicarboxylate, 1,4-Dihydropyridine | Isoquinolino[1,2-f] Current time information in Bangalore, IN.google.comnaphthyridine | beilstein-journals.org |
| Formal [3+2] Cycloaddition | Isoquinoline, 1-Cyanocyclopropane 1-ester | Cyanoindolizine skeleton | rsc.org |
| Oxidative [3+2] Cycloaddition | Tertiary amine derived from isoquinoline, Alkyne derivative | Pyrrolo[2,1-a]isoquinoline | nih.gov |
Photoinduced Reactions and Transformations
Photochemical reactions provide unique pathways for the synthesis and functionalization of heterocyclic compounds, often leading to structures that are difficult to access through thermal methods. The isoquinoline ring system, possessing a chromophore that absorbs ultraviolet light, can undergo a variety of photoinduced transformations.
A significant area of investigation has been the photoinduced reactions of isoquinoline-1,3,4-triones with alkynes. nih.govacs.org These reactions proceed through a tandem sequence initiated by a [2+2] photocycloaddition (the Paternò-Büchi reaction), followed by electrocyclic ring-opening and subsequent electrocyclization and oxidation to form diverse aza-polycyclic frameworks. nih.govacs.org Although this involves a more oxidized form of the isoquinoline core, it demonstrates the propensity of the isoquinoline system to engage in photochemical cycloadditions.
The following table presents examples of photoinduced reactions involving the isoquinoline scaffold or its derivatives.
| Reaction Type | Reactants | Product | Reference |
| Tandem [2+2] Cycloaddition-Electrocyclization | Isoquinoline-1,3,4-trione, Azaaryl substituted acetylenes | Aza-polycyclic frameworks | nih.govacs.org |
| Photocycloaddition | Isoquinoline-1,3,4-trione, Oxazoles | Fused heterocyclic systems | acs.org |
| Photoinduced Tandem Reactions | Isoquinoline-1,3,4-trione, Alkynes | Aza-polycycles | dntb.gov.ua |
Coordination Chemistry with Metal Centers
The field of coordination chemistry explores the interaction of metal ions with ligands to form complex structures with diverse applications. This compound presents two potential coordination sites for metal centers: the nitrogen atom of the isoquinoline ring and the sulfur atom of the ethylsulfanyl group. This dual-donor capability makes it a potentially versatile ligand in the formation of metal complexes.
The nitrogen atom of the isoquinoline ring is a well-established coordination site, forming complexes with a wide range of transition metals. For example, coordination complexes of isoquinoline with cobalt(II) and nickel(II) halides have been synthesized and structurally characterized. clarku.edu These complexes often exhibit tetrahedral or octahedral geometries depending on the stoichiometry of the reactants. clarku.edu
The sulfur atom of the thioether group also provides a soft donor site that can coordinate to transition metals. The coordination chemistry of thioethers is extensive, and they are known to form stable complexes, particularly with late transition metals. The chelate effect, where a ligand binds to a metal ion through two or more donor atoms, can lead to enhanced stability of the resulting complex. In the case of this compound, chelation involving both the nitrogen and sulfur atoms would result in the formation of a five-membered ring, which is a thermodynamically favorable arrangement. nih.gov
While specific studies detailing the coordination complexes of this compound are not prominent in the literature, the known coordination behavior of isoquinoline and thioether ligands allows for the prediction of its potential as a bidentate N,S-donor ligand.
The following table provides examples of metal complexes with isoquinoline and thioether-containing ligands, illustrating the potential coordination modes of this compound.
| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Geometry | Reference |
| Co(II), Ni(II) | Isoquinoline | N-monodentate | Tetrahedral, Octahedral | clarku.edu |
| Pd(II) | 2-Quinolylethyl-containing ligand | N,N,N-tridentate | Square planar | aut.ac.nz |
| Cu(II), Zn(II) | Quinoline-containing ligand | N,N,N,N-tetradentate | Distorted square-based pyramid | aut.ac.nz |
| Various | 1,1'-Biisoquinoline | N,N-bidentate | Various | mdpi.com |
Structural Elucidation and Spectroscopic Characterization of 1 Ethylsulfanyl Isoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
There is no available experimental data for the ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) spectra of 1-(ethylsulfanyl)isoquinoline in the reviewed scientific literature.
Proton (¹H) NMR Spectral Analysis
Specific chemical shifts, coupling constants, and multiplicity patterns for the protons of this compound are not documented.
Carbon-13 (¹³C) NMR Spectral Analysis
The chemical shifts of the carbon atoms in the this compound molecule have not been reported.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
No published studies on the use of two-dimensional NMR techniques for the structural assignment of this compound were found.
Infrared (IR) Spectroscopy for Functional Group Identification
The characteristic infrared absorption frequencies for the functional groups present in this compound have not been experimentally determined and reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are absent from the public domain.
High-Resolution Mass Spectrometry (HRMS)
The exact mass of this compound, as would be determined by High-Resolution Mass Spectrometry, has not been published.
X-ray Crystallography for Solid-State Molecular Structure Determination
A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any specific X-ray crystallography data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of the molecule in the solid state remains undetermined.
Crystal Packing and Intermolecular Interactions
In the absence of a determined crystal structure for this compound, a definitive analysis of its crystal packing and the nature of its intermolecular interactions is not possible. Typically, the packing of molecules in a crystal is governed by a combination of forces, including van der Waals interactions, and for molecules containing heteroatoms like nitrogen and sulfur, potential weak hydrogen bonds or other non-covalent interactions. However, without experimental data, any discussion of these aspects for this compound would be purely speculative.
While crystal structures for more complex derivatives containing the isoquinoline (B145761) and ethylsulfanyl moieties have been reported, such as for 7-Acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, these complex substitutions significantly alter the electronic and steric properties of the molecule, making direct extrapolation of their crystal packing behavior to the parent this compound unreliable.
Vibrational Spectroscopy (e.g., Raman Spectroscopy)
Similarly, a comprehensive search for experimental vibrational spectroscopy data, specifically Raman spectra, for this compound did not yield any published results. Vibrational spectroscopy is a powerful tool for identifying functional groups and providing a "fingerprint" of a molecule. A Raman spectrum for this compound would be expected to show characteristic bands for the isoquinoline ring system, the C-S stretching of the ethylsulfanyl group, and various C-H stretching and bending modes.
Theoretical studies on the vibrational spectra of isoquinoline and its substituted derivatives exist. These studies can provide a basis for predicting the expected regions for the main vibrational modes of this compound. However, without experimental data for comparison, a definitive assignment of the vibrational modes for this specific compound cannot be made.
Theoretical and Computational Chemistry Studies of 1 Ethylsulfanyl Isoquinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. chimicatechnoacta.runrel.gov Methods like DFT offer a favorable balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules. nrel.gov For a molecule such as 1-(ethylsulfanyl)isoquinoline, a functional like B3LYP combined with a comprehensive basis set such as 6-311++G(d,p) is typically employed to ensure reliable predictions of its electronic properties and geometry. nih.govhumanjournals.com
The electronic structure dictates the fundamental chemical and physical properties of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. chimicatechnoacta.ru
For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline (B145761) ring system and the sulfur atom, while the LUMO would be distributed across the aromatic system.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges across the molecule. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack and understanding non-covalent interactions. In this compound, the nitrogen atom is expected to carry a significant negative charge, making it a center of basicity, while the sulfur atom and the carbon atom attached to it (C1) will also exhibit distinct partial charges influencing their reactivity.
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govarxiv.org For this compound, the key conformational flexibility arises from the rotation of the ethyl group around the C1-S and S-C bonds.
A conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify the global and local energy minima. ic.ac.uk The most stable conformer of this compound would likely feature a staggered arrangement of the ethyl group relative to the isoquinoline ring to minimize steric hindrance. The planarity of the isoquinoline ring itself is largely preserved.
Table 2: Predicted Optimized Geometrical Parameters (Selected)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C1-N2 | 1.315 |
| N2-C3 | 1.370 |
| C1-S | 1.780 |
| S-C(ethyl) | 1.825 |
| Bond Angles (°) | |
| C8a-C1-N2 | 123.5 |
| N2-C1-S | 115.0 |
| C1-S-C(ethyl) | 102.0 |
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method. humanjournals.com These predictions are instrumental in assigning signals in experimental ¹H and ¹³C NMR spectra. schrodinger.comnih.gov The predicted shifts for this compound would show characteristic signals for the aromatic protons of the isoquinoline core and the methylene (B1212753) and methyl protons of the ethyl group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
|---|---|---|---|
| H3 | 7.55 | C1 | 158.5 |
| H4 | 8.40 | C3 | 120.0 |
| H5 | 7.80 | C4 | 142.1 |
| CH₂ (ethyl) | 3.20 | S-CH₂ (ethyl) | 28.5 |
| CH₃ (ethyl) | 1.45 | CH₃ (ethyl) | 14.8 |
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration, such as stretching and bending. libretexts.orgmatanginicollege.ac.in DFT calculations can predict these frequencies, which helps in assigning the absorption bands in an experimental spectrum. Key predicted vibrations for this compound would include C-H aromatic and aliphatic stretching, C=N and C=C ring stretching, and C-S stretching.
Table 4: Predicted Principal IR Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3050-3100 | Aromatic C-H Stretch |
| 2950-2980 | Aliphatic C-H Stretch |
| 1620 | C=N Stretch |
| 1580 | Aromatic C=C Stretch |
| 680-720 | C-S Stretch |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating ultraviolet-visible (UV-Vis) spectra. humanjournals.com It calculates the energies of electronic transitions from the ground state to various excited states. The results predict the wavelength of maximum absorption (λmax). libretexts.org For this compound, the spectrum is expected to be dominated by π → π* transitions within the aromatic isoquinoline system.
Reactivity Predictions and Mechanistic Pathway Elucidation
Beyond static properties, computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms. This involves mapping the potential energy surface that connects reactants to products.
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Locating the precise geometry of the TS is crucial for understanding the reaction pathway and calculating its activation energy. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to find this first-order saddle point on the potential energy surface.
A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated IR spectrum. This frequency corresponds to the molecular motion along the reaction coordinate—the specific path leading from reactant to product. For a hypothetical S-oxidation of this compound to its corresponding sulfoxide (B87167), this imaginary frequency would correspond to the stretching of the forming S-O bond.
These energy values allow for the construction of a reaction coordinate diagram, which provides a clear visual representation of the energy profile of the reaction pathway. From the calculated activation energy, kinetic parameters can be estimated using principles from Transition State Theory (TST), providing a comprehensive theoretical understanding of the reaction's feasibility and speed. researchgate.net
For a hypothetical reaction, such as electrophilic aromatic substitution on the isoquinoline ring, these calculations could predict the most likely site of substitution by comparing the activation energies for attack at different positions.
Intermolecular Interactions and Non-Covalent Bonding Analysis
The introduction of the ethylsulfanyl group at the 1-position of the isoquinoline ring system is expected to significantly influence its intermolecular interaction profile. Computational analysis of such interactions is crucial for understanding its behavior in condensed phases and its potential for crystal engineering and materials science applications. The primary non-covalent interactions involving the ethylsulfanyl moiety are likely to be sulfur-arene (S···π) interactions, hydrogen bonds involving the sulfur atom as an acceptor, and dispersion forces.
Sulfur-Arene Interactions: The sulfur atom in the ethylsulfanyl group can participate in S···π interactions with the aromatic ring of a neighboring isoquinoline molecule. These interactions, where the sulfur atom acts as a weak Lewis base and the π-system as a Lewis acid, are important in the structural organization of many sulfur-containing compounds. uva.es Computational studies on model systems like benzofuran (B130515) with hydrogen sulfide (B99878) have shown that such interactions are stabilizing, with a significant contribution from dispersion energy. uva.es For this compound, density functional theory (DFT) calculations could elucidate the preferred geometries and interaction energies of these S···π stacking arrangements.
Hydrogen Bonding: The sulfur atom of the ethylsulfanyl group can act as a hydrogen bond acceptor. rsc.org While weaker than those involving oxygen or nitrogen, S···H hydrogen bonds are recognized as significant directional interactions. rsc.org In the context of this compound, these could occur with protic solvents or other hydrogen bond donors. Natural Bond Orbital (NBO) analysis is a computational tool that can quantify the strength of such interactions by examining the orbital overlaps between the sulfur lone pair and the antibonding orbital of a donor X-H bond. rsc.org
Dispersion and van der Waals Forces: The ethyl group introduces additional flexibility and surface area, leading to an increase in van der Waals interactions. These non-specific but cumulatively significant forces will play a major role in the packing of the molecule in a solid state.
To provide a clearer picture of the expected non-covalent interactions, a hypothetical analysis based on common computational methods is presented in the table below.
| Interaction Type | Potential Interacting Partner | Typical Computational Method | Expected Contribution |
| S···π Interaction | Aromatic ring of another isoquinoline | DFT with dispersion correction (e.g., B3LYP-D3), Symmetry-Adapted Perturbation Theory (SAPT) | Moderate stabilization, primarily dispersive |
| C-H···S Hydrogen Bond | C-H bonds of neighboring molecules | Atoms in Molecules (AIM) theory, NBO analysis | Weak, directional stabilization |
| C-H···N Hydrogen Bond | C-H bonds interacting with the isoquinoline nitrogen | AIM theory, NBO analysis | Weak to moderate, directional stabilization |
| π-π Stacking | Parallel stacking of isoquinoline rings | DFT with dispersion correction, SAPT | Significant stabilization, dependent on offset |
| van der Waals Forces | Alkyl chains and aromatic rings | Molecular Mechanics (MM) force fields, DFT | Overall cohesive energy contribution |
Molecular Docking and Ligand-Target Interaction Modeling (for biological research context)
The isoquinoline scaffold is a common motif in many biologically active compounds and approved drugs. nih.gov Computational molecular docking is a powerful tool to predict the binding orientation and affinity of a small molecule like this compound to the active site of a biological target, such as an enzyme or receptor. researchgate.net While specific docking studies for this compound are not reported, we can hypothesize its potential interactions based on studies of similar heterocyclic compounds. researchgate.netnih.gov
In a hypothetical docking scenario, the isoquinoline nitrogen can act as a hydrogen bond acceptor, a common interaction for this class of compounds. nih.gov The ethylsulfanyl group, being relatively lipophilic, could engage in hydrophobic interactions within a nonpolar pocket of a binding site. Furthermore, the sulfur atom could participate in specific interactions with certain amino acid residues. researchgate.net
A typical molecular docking workflow involves preparing the 3D structure of the ligand and the target protein, defining the binding site, and then using a scoring function to rank the different binding poses. nih.gov The results of such a hypothetical study for this compound against a generic kinase active site are tabulated below.
| Interaction Type | Potential Interacting Residue | Estimated Contribution to Binding Affinity |
| Hydrogen Bond | Asp, Glu, Gln, Asn (with isoquinoline N) | High |
| Hydrophobic Interaction | Leu, Val, Ile, Phe (with ethyl group and aromatic rings) | Moderate to High |
| π-π Stacking | Phe, Tyr, Trp (with isoquinoline ring) | Moderate |
| Sulfur-Aromatic Interaction | Phe, Tyr, Trp (with ethylsulfanyl S and aromatic side chain) | Low to Moderate |
Such computational modeling can guide the synthesis of derivatives of this compound with improved binding affinity and selectivity for a specific biological target.
Photophysical Property Modeling and Simulations
The photophysical properties of isoquinoline and its derivatives, such as their absorption and emission spectra, are of interest for applications in fluorescent probes and materials science. mdpi.comnih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption and emission spectra of molecules. plos.orgnih.gov
The introduction of an electron-donating group like ethylsulfanyl is expected to cause a red-shift (bathochromic shift) in the absorption and emission spectra of the isoquinoline core due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level. This is a common effect observed in aromatic systems with electron-donating substituents. nih.gov
Simulations using TD-DFT can provide detailed information about the nature of the electronic transitions (e.g., π-π* or n-π*), their energies, and their oscillator strengths. The table below presents hypothetical photophysical data for this compound based on what would be expected from TD-DFT calculations in a solvent like chloroform.
| Property | Predicted Value | Computational Method |
| λmax Absorption (nm) | ~330-350 nm | TD-DFT/B3LYP/6-31G(d) |
| Molar Absorptivity (ε) | ~5000-10000 M-1cm-1 | TD-DFT |
| λmax Emission (nm) | ~380-420 nm | TD-DFT (optimized excited state) |
| Fluorescence Quantum Yield (ΦF) | Moderate | Dependent on non-radiative decay pathways |
| Nature of Lowest Transition | π-π* | NBO analysis of involved orbitals |
These theoretical predictions would need to be validated by experimental measurements. Such studies are valuable for the rational design of novel isoquinoline-based fluorophores with tailored photophysical properties.
Advanced Applications in Materials Science and Chemical Engineering
Application in Sensor Technologies
The development of highly sensitive and selective chemical sensors is a critical area of research. Isoquinoline (B145761) derivatives have emerged as versatile platforms for the design of fluorescent and electrochemical sensors, primarily due to their photophysical properties and ability to coordinate with various analytes. amerigoscientific.comnih.gov
Although direct studies on 1-(ethylsulfanyl)isoquinoline as a sensor are not available, related isoquinoline compounds have demonstrated significant potential. For instance, certain isoquinoline-1,3-dione derivatives have been successfully employed as neutral ionophores in polymeric membrane electrodes for the selective potentiometric sensing of silver(I) ions. researchgate.net The performance of these sensors is often enhanced by the specific molecular structure and the presence of heteroatoms that can interact with the target ion. One such sensor exhibited a linear response in the concentration range of 1.0 x 10⁻¹ M to 5.0 x 10⁻⁶ M with a detection limit of 5.83 x 10⁻⁶ M. researchgate.net
Furthermore, other isoquinoline derivatives have been investigated as fluorescent sensors. For example, 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline has been shown to selectively detect Cu²⁺ ions through a distinct colorimetric and fluorescence response. researchgate.net The fluorescence efficiency of isoquinoline derivatives is highly dependent on the substituents on the isoquinoline core, with quantum yields ranging from 0.20 to 0.90. nih.gov The presence of the ethylsulfanyl group in this compound could potentially modulate its electronic and photophysical properties, making it a candidate for similar sensing applications.
Table 1: Performance of an Isoquinoline-Based Sensor for Silver(I) Ions
| Parameter | Value | Reference |
|---|---|---|
| Ionophore | Isoquinoline-1,3-dione derivative | researchgate.net |
| Linear Range | 1.0 x 10⁻¹ M to 5.0 x 10⁻⁶ M | researchgate.net |
| Detection Limit | 5.83 x 10⁻⁶ M | researchgate.net |
| Nernstian Slope | 58.44 mV/decade | researchgate.net |
Investigation as Corrosion Inhibitors for Metal Surfaces
The prevention of metal corrosion is of paramount importance in numerous industries. Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors because these atoms can adsorb onto the metal surface, forming a protective layer. nih.gov Isoquinoline and its derivatives have been widely studied for their corrosion inhibition properties, particularly for steel in acidic environments. acs.orgresearchgate.netresearchgate.net
While there is no specific data on the corrosion inhibition efficiency of this compound, the presence of both a nitrogen atom in the isoquinoline ring and a sulfur atom in the ethylsulfanyl group suggests it could be an effective corrosion inhibitor. Research on similar compounds supports this hypothesis. For example, a study on 1-methylisoquinoline (B155361) demonstrated its effectiveness in inhibiting the corrosion of mild steel in 1 M hydrochloric acid, with efficiency increasing with concentration. asrjetsjournal.org
Another study on dihydrothieno[2,3-c]isoquinoline derivatives as corrosion inhibitors for mild steel in a 1.0 M sulfuric acid solution showed significant protection. nih.gov The inhibition efficiency of one such derivative, at a concentration of 500 ppm, reached 95%. nih.gov The mechanism of inhibition is often attributed to the adsorption of the inhibitor molecules on the metal surface, which can be described by adsorption isotherms like the Langmuir isotherm. acs.org
The effectiveness of these compounds is often linked to their electronic properties, such as the energy of the Highest Occupied Molecular Orbital (E HOMO) and the Lowest Unoccupied Molecular Orbital (E LUMO), which influence their ability to donate and accept electrons from the metal surface. nih.gov Quantum chemical calculations on isoquinoline and its derivatives have shown a correlation between their molecular structure and inhibition efficiency. researchgate.net
Table 2: Corrosion Inhibition Data for an Isoquinoline Derivative
| Inhibitor | Concentration (ppm) | Corrosion Current (Icorr) (μA/cm²) | Corrosion Rate (CR) (mpy) | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|---|
| Blank | 0 | 2990 | 2757 | - | nih.gov |
Given the established performance of various isoquinoline derivatives, it is highly probable that this compound would also exhibit corrosion-inhibiting properties. Experimental verification is, however, necessary to determine its specific efficiency and mechanism of action.
Exploration of Biological Activity Mechanisms in Vitro and in Silico Research
Investigation of Enzyme Inhibition Mechanisms
Enzyme inhibition is a key mechanism through which chemical compounds can exert biological effects. nih.gov Research has explored the inhibitory potential of 1-(ethylsulfanyl)isoquinoline and related isoquinoline (B145761) derivatives against several classes of enzymes.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters. nih.gov A number of isoquinoline derivatives have been evaluated as inhibitors of both MAO-A and MAO-B. nih.gov Studies have shown that certain 8-aminoquinoline (B160924) analogs can be potent inhibitors of both MAO-A and MAO-B, with some showing selectivity for MAO-B. nih.gov While direct studies on this compound are not extensively detailed, the broader class of isoquinolines has demonstrated reversible and time-independent inhibition of MAO enzymes. nih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.govmdpi.com Inhibition of specific CA isoforms is a therapeutic strategy for several conditions. nih.gov While a broad range of compounds, including phenols, polyphenols, and sulfonamides, have been identified as CA inhibitors, specific data on the direct inhibition of carbonic anhydrase by this compound is not prominently available in the reviewed literature. nih.govmdpi.comresearchgate.net However, the general class of isoquinoline derivatives has been investigated for various biological activities, and the potential for CA inhibition within this broad class remains an area of interest. journament.com
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. nih.gov Inhibition of specific PDE isoforms has therapeutic implications in various diseases. Quinoline and isoquinoline derivatives have been explored as potential PDE inhibitors. nih.govgoogle.com For instance, quinoline-3-carboxamides (B1200007) have been identified as highly potent and selective inhibitors of phosphodiesterase 4B. nih.gov Enoximone, an imidazole (B134444) derivative, is a selective phosphodiesterase inhibitor. drugbank.com While the isoquinoline scaffold is of interest in the design of PDE inhibitors, specific inhibitory data for this compound against various PDE isoforms is not extensively documented in the public domain. nih.govbindingdb.org
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription. wikipedia.orgnih.gov Inhibition of these enzymes can lead to DNA damage and ultimately trigger cell death, making them important targets for anticancer drugs. wikipedia.orgnih.govorscience.ru Topoisomerase inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors. wikipedia.org Certain isoquinoline derivatives have been investigated as topoisomerase inhibitors. nih.govresearchgate.net The mechanism of action often involves the stabilization of the topoisomerase-DNA complex, leading to DNA strand breaks and the induction of apoptosis. wikipedia.orgmdpi.com While the broader class of isoquinolines shows potential in this area, specific studies detailing the topoisomerase inhibition mechanism of this compound are limited.
Modulation of Cellular Pathways and Processes (In Vitro Studies)
In vitro studies using various cell lines have been instrumental in understanding how isoquinoline derivatives can influence cellular behavior, particularly in the context of cancer.
Induction of Apoptosis and Cell Cycle Arrest
A significant body of research indicates that isoquinoline alkaloids and their derivatives can exert anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govresearchgate.netresearchgate.net Apoptosis is a critical process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. nih.gov
Studies on various cancer cell lines have shown that certain isoquinoline compounds can arrest the cell cycle at different phases, such as the G0-G1, S, or G2/M phase, thereby inhibiting cell proliferation. nih.gov For example, some isoquinoline derivatives have been shown to induce G2/M phase arrest in colorectal adenocarcinoma cells and S phase arrest in other cancer cell lines. nih.gov Furthermore, the induction of apoptosis by these compounds is often a consequence of topoisomerase inhibition, which leads to DNA damage. wikipedia.orgmdpi.com One study on a newly synthesized isoquinoline derivative demonstrated a significant increase in apoptosis in HEPG2 cell lines and arrest of the cell cycle at the G0-G1 and G2/M phases. researchgate.net
Table 1: Investigated Biological Activities of Isoquinoline Derivatives
| Biological Target/Process | Investigated Effect of Isoquinoline Derivatives | Key Findings |
| Enzyme Inhibition | ||
| Monoamine Oxidase B (MAO-B) | Inhibition of enzyme activity. nih.govnih.gov | Reversible and time-independent inhibition observed for the general class. nih.gov |
| Carbonic Anhydrase | Potential for inhibition. researchgate.netjournament.com | Limited specific data for this compound. |
| Phosphodiesterase (PDE) | Inhibition of various isoforms. nih.govgoogle.com | Quinoline derivatives show high potency against PDE4B. nih.gov |
| Topoisomerase | Inhibition leading to DNA damage. wikipedia.orgnih.govresearchgate.net | Can act as topoisomerase poisons, stabilizing the enzyme-DNA complex. wikipedia.org |
| Cellular Pathways | ||
| Apoptosis and Cell Cycle Arrest | Induction in cancer cell lines. nih.govresearchgate.netresearchgate.net | Can cause cell cycle arrest at G0-G1, S, or G2/M phases. nih.gov |
Inhibition of Tubulin Polymerization
The isoquinoline scaffold is a known pharmacophore in the design of compounds that target tubulin, a critical protein for cell division. researchgate.net Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making it a key mechanism for anticancer agents. researchgate.netnih.gov While no studies have directly assessed the effect of this compound on tubulin polymerization, research on other isoquinoline derivatives suggests that substitutions on the isoquinoline ring can significantly influence this activity. researchgate.net For any conclusive statements to be made, in vitro tubulin polymerization assays and in silico docking studies specifically involving this compound would be necessary.
DNA Fragmentation Studies
DNA fragmentation is a hallmark of apoptosis, or programmed cell death. Various isoquinoline derivatives have been reported to induce DNA fragmentation in cancer cells, indicating their potential as pro-apoptotic agents. researchgate.net The specific mechanisms can involve direct DNA interaction or the activation of endonucleases. At present, there are no published studies that have investigated whether this compound can induce DNA fragmentation. Such studies, typically employing techniques like TUNEL assays or gel electrophoresis, would be required to determine if this is a mechanism of action for this particular compound.
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune response, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some isoquinoline derivatives have been shown to modulate the NF-κB pathway. nih.govnih.gov However, there is no specific research available on the interaction of this compound with any components of the NF-κB pathway. Investigating its potential to inhibit or activate this pathway would be a valuable area for future research.
Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (In Vitro)
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For isoquinoline derivatives, SAR studies have revealed that the nature and position of substituents on the isoquinoline core are critical for their biological activity. nih.govontosight.ai For instance, studies on C-1 substituted isoquinolines have shown that the type of substituent at this position can significantly impact their antimycobacterial activity. frontiersin.org
Antimicrobial Mechanism of Action (In Vitro)
The isoquinoline skeleton is present in many natural and synthetic compounds with antimicrobial properties. researchgate.networktribe.com The mechanisms of action for these compounds are diverse and can include inhibition of cell wall synthesis, disruption of cell membrane integrity, and interference with nucleic acid and protein synthesis. nih.gov
Antibacterial Activity Mechanisms
While some isoquinoline derivatives have shown potent antibacterial activity, the specific mechanism of this compound has not been elucidated. worktribe.commdpi.com Research on other isoquinolines suggests that they can act as bactericidal or bacteriostatic agents. mdpi.com To understand the antibacterial mechanism of this compound, studies such as macromolecule biosynthesis assays, membrane potential analysis, and electron microscopy of treated bacterial cells would be required.
Antifungal Activity Mechanisms
Similarly, various isoquinoline alkaloids have demonstrated antifungal activity against a range of pathogenic fungi. nih.govnih.gov The proposed mechanisms often involve disruption of the fungal cell membrane and induction of oxidative stress. nih.gov There is currently no data available on the antifungal activity or the specific mechanism of action for this compound. Standard assays to determine its minimum inhibitory concentration (MIC) against relevant fungal strains, followed by mechanistic studies, would be needed to fill this knowledge gap.
An extensive search for scientific literature and data pertaining specifically to the chemical compound This compound has been conducted. The investigation aimed to gather information regarding its biological activity, with a particular focus on in vitro and in silico research related to its potential antitumor mechanisms and neurochemical interactions, as per the requested outline.
Despite a thorough review of available scientific databases and research articles, no specific studies or data sets were found for "this compound" concerning the following areas:
Antitumor Mechanism of Action (In Vitro Cellular Studies) :
No research papers were identified that investigated the cell proliferation inhibition effects of this compound on any cancer cell lines.
There is no available data on the invasion and migration modulation properties of this specific compound from in vitro assays.
Neurochemical Interactions (Excluding In Vivo Neurotoxicity) :
No studies detailing the receptor binding affinities of this compound from in vitro assays could be located.
The search did yield information on the biological activities of the broader class of isoquinoline alkaloids and various other derivatives. Current time information in Bangalore, IN.researchgate.netnih.govontosight.ai These studies often highlight the potential of the isoquinoline scaffold in medicinal chemistry, with various derivatives showing activities such as cytotoxicity against cancer cells and interactions with neuroreceptors. researchgate.netnih.govontosight.ai However, this body of research does not provide specific data for this compound.
Therefore, it is not possible to provide the requested article with detailed research findings and data tables for this compound as there is currently no publicly available scientific literature containing this specific information.
Future Research Directions and Emerging Prospects for 1 Ethylsulfanyl Isoquinoline Chemistry
Advancements in Sustainable Synthetic Methodologies
The future synthesis of 1-(ethylsulfanyl)isoquinoline and its derivatives is anticipated to pivot towards greener and more sustainable methods. Traditional synthetic routes for related compounds often rely on harsh conditions and volatile organic solvents. tandfonline.comniscpr.res.inajgreenchem.com Emerging research highlights several promising eco-friendly alternatives.
Key sustainable approaches could include:
Aqueous Media Synthesis : Utilizing water as a solvent presents a green alternative to conventional organic solvents, reducing environmental impact. sioc-journal.cnrsc.orgnih.gov
Electrochemical Synthesis : Electrochemically driven C–S cross-coupling reactions offer a metal-free and mild pathway to form thioether bonds, avoiding the need for transition metal catalysts and harsh reagents. rsc.org
Recyclable Catalytic Systems : The development of homogeneous recyclable catalysts, such as Ru(II)/PEG-400 systems, allows for catalyst reuse and simpler product purification, aligning with the principles of green chemistry. niscpr.res.inajgreenchem.com
Ionic Liquids : Ionic liquids can serve as both solvent and catalyst, offering benefits like reduced reaction times and the elimination of volatile organic compounds. tandfonline.com
These methodologies promise not only to reduce the environmental footprint of synthesizing this compound but also to potentially improve yields and simplify procedures.
| Sustainable Method | Potential Advantage for this compound Synthesis | Relevant Research Context |
| Synthesis in Water | Reduces reliance on volatile organic solvents, enhances safety. | Green synthesis of heteroaryl thioethers and isoquinoline (B145761) derivatives. sioc-journal.cnnih.gov |
| Electrochemical C-S Coupling | Metal-free, mild conditions, avoids external oxidants/reductants. | Environmentally friendly synthesis of benzylic thioethers. rsc.org |
| Recyclable Catalysts | Lowers cost, minimizes waste, simplifies product isolation. | Ru(II)/PEG-400 catalyzed synthesis of isoquinolines. ajgreenchem.com |
| Ionic Liquids | Acts as a recyclable medium and promoter, can enhance reaction rates. | Promoted green synthesis of diaryl thioethers. tandfonline.com |
Expanding the Scope of Chemical Functionalization and Derivatization
Future research will likely focus on the targeted functionalization of the this compound scaffold to create a library of novel derivatives with tailored properties. Modern synthetic techniques offer precise control over where new functional groups are introduced.
Key functionalization strategies include:
C-H Activation : This powerful technique allows for the direct functionalization of carbon-hydrogen bonds on the isoquinoline ring system, bypassing the need for pre-functionalized starting materials. rsc.orgacs.orgresearchgate.net Rhodium(III)-catalyzed C-H activation has been successfully used to synthesize a variety of substituted isoquinolines. rsc.orgnih.govrsc.org
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl or other groups at specific positions on the isoquinoline nucleus, often starting from a halogenated precursor. nih.govacs.org
These methods could be used to modify the aromatic core of this compound, while other reactions could target the ethylsulfanyl moiety, enabling the synthesis of a diverse range of new chemical entities for screening in various applications.
Synergistic Applications in Multi-functional Materials
The unique combination of a luminescent-active isoquinoline core and a redox-active thioether group makes this compound a promising building block for advanced, multi-functional materials.
Emerging applications could include:
Luminescent Sensors : Isoquinoline derivatives are known to form the basis of luminescent and aggregation-induced emission (AIE) materials. sioc-journal.cnacs.org The thioether group is sensitive to oxidation by reactive oxygen species (ROS). rsc.org Combining these features could lead to the development of "turn-on" or "turn-off" fluorescent probes for detecting oxidative stress in biological or environmental systems.
Smart Polymers : Thioether-containing polymers have been explored for applications in drug delivery, where their oxidation leads to a change in polarity and the release of a payload. acs.orgnih.gov Incorporating this compound into polymer backbones could create materials that are not only stimuli-responsive but also possess inherent electronic or optical properties derived from the isoquinoline unit.
Organic Electronics : Both isoquinoline and thioether-containing molecules have been investigated for their roles in organic electronics. researchgate.netnih.gov Derivatives of this compound could be designed as components for organic light-emitting diodes (OLEDs) or as active materials in rechargeable batteries. researchgate.netnih.gov Dihydrothieno[2,3-c]isoquinolines, which can be synthesized from thioether-substituted isoquinolines, have shown interesting photophysical characteristics. acs.orgnih.gov
| Potential Material Application | Synergistic Property | Scientific Precedent |
| ROS-Responsive Probes | Luminescence (from isoquinoline) + Oxidation-sensitivity (from thioether). | Isoquinoline-based AIE molecules and ROS-responsive thioether polymers. sioc-journal.cnrsc.org |
| Self-Healing Materials | Structural integrity (from polymer) + Dynamic bonding (from thioether/disulfide). | Poly(thioether thiourea)s with self-healing properties. chinesechemsoc.org |
| Advanced Battery Cathodes | Redox activity and stability. | Thioether-containing polymers as cathode materials for lithium batteries. researchgate.net |
| Near-Infrared (NIR) Emitters | Tunable electronic structure for low-energy emission. | Iridium(III) complexes with isoquinoline-based ligands for NIR-OLEDs. nih.gov |
Deeper Elucidation of Biological Mechanisms through Advanced In Vitro/In Silico Models
While the specific biological profile of this compound is largely unexplored, the broader family of isoquinoline alkaloids exhibits a wide range of pharmacological activities. niscpr.res.innih.gov Future research will undoubtedly employ advanced computational and in vitro models to predict and validate the biological potential of this compound and its derivatives.
In Silico Screening : Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can rapidly screen libraries of virtual this compound derivatives against known biological targets. japsonline.comnih.gov Such studies have been used to investigate isoquinoline derivatives as potential DNA gyrase inhibitors or for their activity against various enzymes. nih.govresearchgate.net
Mechanism Prediction : In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds for synthesis and experimental testing. mdpi.comtandfonline.com These models can provide insights into potential mechanisms of action, for instance, by identifying likely interactions with specific proteins or cellular pathways. nih.govtandfonline.com
Advanced In Vitro Models : Following computational screening, promising candidates can be synthesized and evaluated in sophisticated in vitro assays, such as those using co-culture systems or organ-on-a-chip technology, to gain a more accurate understanding of their biological effects and mechanisms.
This integrated computational and experimental approach can accelerate the discovery of new therapeutic agents based on the this compound scaffold.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by transforming how new molecules and reactions are designed. For this compound, these technologies can accelerate progress across its entire research and development lifecycle.
Predictive Synthesis : ML models can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing and functionalizing this compound, reducing the need for time-consuming trial-and-error experimentation. rsc.org
Property Prediction : AI can predict the physicochemical, material, and biological properties of novel, unsynthesized derivatives. This allows researchers to perform large-scale virtual screening and prioritize the most promising candidates for synthesis. arxiv.orgacs.org
Catalyst Design : ML algorithms can accelerate the discovery of new catalysts for C-H activation or cross-coupling reactions, which are key to functionalizing the this compound core. scispace.comacs.org By identifying complex relationships between a catalyst's structure and its performance, ML can guide the design of more efficient and selective catalysts. acs.org
The application of AI/ML promises a more data-driven and efficient approach to exploring the vast chemical space accessible from this compound.
Exploration in Catalysis and Organocatalysis
The presence of both a nitrogen atom in the isoquinoline ring and a sulfur atom in the ethylsulfanyl group suggests that this compound and its derivatives could function as novel ligands or organocatalysts.
Ligand Development : Thioether-containing molecules have a long history as ligands in transition-metal catalysis, particularly in palladium-catalyzed reactions. thieme-connect.comacademie-sciences.fracademie-sciences.fr The sulfur atom can coordinate to a metal center, and the isoquinoline nitrogen could provide a secondary binding site, creating a bidentate S,N-ligand. Such ligands could offer unique electronic and steric properties, potentially leading to novel reactivity or selectivity in catalytic transformations. researchgate.net
Organocatalysis : Axially chiral thioethers have emerged as a promising class of organocatalysts. nih.gov It is conceivable that chiral derivatives of this compound could be developed to catalyze asymmetric reactions, where the thioether group plays a key role in the catalytic cycle. The isoquinoline moiety could be used to tune the catalyst's steric and electronic environment to achieve high stereocontrol.
The exploration of this compound in catalysis opens a new frontier, leveraging its distinct structural features to potentially create next-generation catalytic systems.
Q & A
Q. What are the recommended methods for synthesizing 1-(ethylsulfanyl)isoquinoline with high purity and yield?
Methodological Answer: The synthesis of this compound can be achieved via copper-catalyzed tandem arylation-cyclization using isothiocyanate precursors and ethylating agents (e.g., ethyl iodide or ethyl triflate). Key steps include:
- Reaction Setup : Combine isoquinoline derivatives with ethylating agents in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere.
- Catalyst Optimization : Use Cu(I) or Cu(II) catalysts (e.g., CuI) at 60–80°C to promote sulfur-alkyl bond formation.
- Yield Enhancement : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc eluent).
Q. Table 1: Synthesis Method Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Copper-catalyzed arylation | CuI | DMF | 75–85 | |
| Metal-free alkylation | – | DCM | 60–70 |
Key Considerations : Optimize temperature (60–80°C) and stoichiometry (1:1.2 isoquinoline:ethylating agent) to minimize byproducts like disulfides or over-alkylated derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the ethylsulfanyl group’s presence (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for SCH) and aromatic proton patterns .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 204.3) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .
Advanced Tip : For ambiguous cases, employ X-ray crystallography or DFT calculations to resolve electronic or tautomeric ambiguities .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during synthesis?
Methodological Answer: Competing side reactions (e.g., disulfide formation or over-alkylation) can be minimized by:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfur intermediates .
- Catalyst Tuning : Replace Cu(I) with Pd-based catalysts for selective ethylsulfanyl group installation .
- Solvent Screening : Use DCM instead of DMF to reduce nucleophilic side reactions .
Case Study : In copper-catalyzed methods, adding 1,10-phenanthroline as a ligand improves regioselectivity by stabilizing reactive intermediates .
Q. How to design experiments to study structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer: Adopt a fragment-based drug design (FBDD) approach:
- Step 1 : Synthesize derivatives with modifications at the ethylsulfanyl group (e.g., replacing ethyl with propyl or cyclopropyl) .
- Step 2 : Screen against biological targets (e.g., kinases or GPCRs) using in vitro assays (IC/EC determination).
- Step 3 : Perform molecular docking to correlate substituent effects with binding affinity (software: AutoDock Vina).
Q. Table 2: Example SAR Modifications
| Derivative | Substituent | IC (nM) | Target |
|---|---|---|---|
| 1-(Propylsulfanyl) | CH | 120 | Kinase X |
| 1-(Cyclopropylsulfanyl) | CH | 85 | Kinase X |
Key Insight : Ethylsulfanyl’s electron-withdrawing nature enhances π-π stacking with aromatic residues in target proteins .
Q. What analytical techniques resolve tautomeric forms or electronic effects in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model tautomeric equilibria and electron density maps .
- UV-Vis Spectroscopy : Monitor absorption shifts (e.g., λ changes in polar vs. nonpolar solvents) to infer electronic effects .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur 2p orbitals to quantify charge distribution at the ethylsulfanyl group .
Example Finding : DFT studies show the ethylsulfanyl group stabilizes the isoquinoline core via hyperconjugation, reducing tautomeric interconversion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
